4-(4-Methylpyrazol-1-yl)benzoyl chloride
Description
Properties
CAS No. |
220461-84-7 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-13-14(7-8)10-4-2-9(3-5-10)11(12)15/h2-7H,1H3 |
InChI Key |
BVOLFLUWHFTWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and physical properties of benzoyl chloride derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Electronic Effect | Melting Point (°C) | Reactivity with Amines |
|---|---|---|---|---|
| 4-(4-Methylpyrazol-1-yl)benzoyl chloride | 4-Methylpyrazole | Moderate EWG* | N/A | Moderate |
| 4-Nitrobenzoyl chloride | Nitro | Strong EWG | 72–74 | High |
| 4-Methoxybenzoyl chloride | Methoxy | Strong EDG** | 38–40 | Low |
| 4-(p-Toluenesulfonamido)benzoyl chloride | Sulfonamido | Moderate EWG | 155–157 | High |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
* Key Insights:
- The methylpyrazole group acts as a moderate electron-withdrawing substituent, balancing reactivity between electron-rich (e.g., methoxy) and electron-poor (e.g., nitro) derivatives. This results in intermediate reactivity in nucleophilic acyl substitution reactions .
- Sulfonamido-substituted benzoyl chlorides exhibit high reactivity due to strong electron withdrawal, facilitating faster reactions with nucleophiles like amines .
Key Insights :
- Polar aprotic solvents like isopropyl alcohol optimize yields (e.g., 91.4% in Table 2) by stabilizing intermediates and reducing side reactions .
- Ethyl acetate, while effective, may require longer reaction times due to slower dissolution of reactants .
Spectroscopic Properties
Infrared (IR) and ultraviolet (UV) spectroscopy are critical for characterizing benzoyl chloride derivatives.
Table 3: Comparative Spectral Data
| Compound | IR (C=O stretch, cm⁻¹) | UV λmax (nm) | Reference |
|---|---|---|---|
| This compound | ~1770–1800 | ~280 | Inferred |
| 4-(p-Toluenesulfonamido)benzoyl isothiocyanate | 1775 | 286 | |
| Benzoyl chloride | 1775 | 273 | Literature |
Key Insights :
- The C=O stretch in benzoyl chlorides typically appears near 1775 cm⁻¹. Substituents like sulfonamido or pyrazole may slightly shift this peak due to electronic effects .
- The UV λmax of 286 nm for sulfonamido derivatives correlates with n→π* transitions in the aromatic system, while methylpyrazole may cause a redshift due to conjugation .
Reactivity in Functionalization Reactions
Benzoyl chlorides are widely used to synthesize amides, esters, and thioureas. Substituents dictate reaction pathways:
With Amines :
With Isothiocyanates :
- 4-(p-Toluenesulfonamido)benzoyl chloride reacts with potassium isothiocyanate to form isothiocyanate derivatives, a reaction driven by the sulfonamido group’s electron-withdrawing nature .
Preparation Methods
Nucleophilic Substitution for Pyrazole Coupling
The synthesis begins with preparing 4-(4-methylpyrazol-1-yl)benzoic acid, typically via nucleophilic aromatic substitution. A patented method involves reacting 4-fluorobenzoic acid with 4-methylpyrazole in a polar aprotic solvent (e.g., dimethylformamide) at 120–140°C for 12–18 hours, using potassium carbonate as a base. This achieves 85–92% yield, with residual fluoride controlled to <0.1% through post-reaction washes with dilute HCl.
Alternative Pathways: Ullmann Coupling
Copper-catalyzed Ullmann coupling between 4-iodobenzoic acid and 4-methylpyrazole has been reported, though this method requires stringent oxygen-free conditions and yields 70–78% product. The use of 10 mol% CuI and 1,10-phenanthroline as a ligand in dimethyl sulfoxide at 100°C minimizes homocoupling byproducts.
Chlorination to 4-(4-Methylpyrazol-1-yl)benzoyl Chloride
Thionyl Chloride-Mediated Chlorination
The most widely adopted method involves treating 4-(4-methylpyrazol-1-yl)benzoic acid with excess thionyl chloride (1.5–2.0 equivalents) in anhydrous pyridine at 0–5°C. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes pyrazole decomposition |
| Pyridine Ratio | 1.2–1.5 eq | Neutralizes HCl, prevents gelation |
| Reaction Time | 3–4 hours | Completes conversion without over-reaction |
This method yields 89–93% product with <1% residual benzoic acid, confirmed by HPLC.
Phosphorus Pentachloride (PCl₅) as Chlorinating Agent
While PCl₅ offers faster reaction times (1–2 hours at 25°C), it generates phosphorylated impurities requiring additional purification steps. A 2-stage recrystallization from hexane/ethyl acetate (3:1) reduces these impurities to <0.5% but lowers overall yield to 76–82%.
Oxalyl Chloride with Catalytic DMF
Oxalyl chloride (1.3 eq) with 0.1 eq dimethylformamide in dichloromethane at −10°C provides a mild alternative, suitable for acid-sensitive substrates. However, this method necessitates strict moisture control and yields 80–85% product.
Critical Process Optimization Strategies
Impurity Profiling and Control
Residual hydrazine (from pyrazole synthesis) and unreacted benzoic acid are primary impurities. A patent-pending workup employs sequential washes with:
-
5% NaHCO₃ solution : Removes acidic impurities (e.g., benzoic acid).
-
Saturated brine : Eliminates residual pyridine and DMF.
Final purification via short-path distillation under high vacuum (0.1–0.5 mmHg) at 110–115°C yields 99.5% pure benzoyl chloride.
Solvent Selection and Reaction Kinetics
Comparative studies show toluene as the optimal solvent for chlorination, providing:
-
Higher reaction rates (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ in CH₂Cl₂) due to improved solubility of SOCl₂.
-
Lower side reactions : <0.3% chloroester formation vs. 1.2% in THF.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) shows:
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale trials using microreactor technology demonstrate:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Methylpyrazol-1-yl)benzoyl chloride?
Methodological Answer: The synthesis typically involves coupling 4-methylpyrazole with benzoyl chloride derivatives. A common approach includes:
Nucleophilic substitution : Reacting 4-methylpyrazole with a chlorinated benzoyl precursor (e.g., 4-chlorobenzoyl chloride) under reflux conditions in anhydrous solvents like dichloromethane or ethyl acetate. Catalysts such as triethylamine may enhance yield by scavenging HCl .
Acid chloride formation : If starting from the carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride is used for conversion to the acyl chloride intermediate .
Critical Parameters : Temperature control (<0–5°C during exothermic steps), solvent dryness, and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis or side reactions. Yield optimization often requires iterative adjustments to molar ratios and reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, benzoyl carbonyl at ~170 ppm) and detect impurities .
- IR Spectroscopy : Stretching frequencies for C=O (~1760 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry (expected [M+H]⁺ = 235.6) assess purity and quantify byproducts .
Validation : Compare spectral data with reference standards or computational simulations (e.g., DFT for predicted NMR shifts) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpyrazole substituent influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?
Methodological Answer: The 4-methylpyrazole group introduces steric hindrance near the benzoyl carbonyl, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects:
- Resonance stabilization : The pyrazole’s electron-withdrawing nature activates the carbonyl toward nucleophilic attack.
- Experimental Validation : Kinetic studies using competitive reactions (e.g., with anisole or nitro-substituted analogs) quantify rate constants. Monitor progress via in-situ IR or LC-MS .
Case Study : In aza-Michael additions, the methyl group’s steric bulk reduces yields compared to unsubstituted pyrazole analogs, necessitating higher temperatures or polar aprotic solvents (e.g., DMF) .
Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?
Methodological Answer: Hydrolysis sensitivity requires:
- Protection of the acyl chloride : Use in situ generation (e.g., from stable precursors like activated esters) or employ water-scavenging agents (molecular sieves, MgSO₄) .
- Solvent Selection : Opt for biphasic systems (toluene/water with phase-transfer catalysts) or ionic liquids to limit water contact .
- Low-Temperature Techniques : Conduct reactions at –20°C in THF/water mixtures with slow nucleophile addition .
Data-Driven Optimization : Track hydrolysis via pH monitoring (HCl release) or ¹H NMR to quantify unreacted starting material .
Q. How can researchers correlate the compound’s structural features (e.g., pyrazole ring conformation) with biological activity in drug discovery?
Methodological Answer:
Crystallographic Analysis : X-ray diffraction reveals bond angles and dihedral angles between the pyrazole and benzoyl moieties, which impact target binding (e.g., kinase inhibitors) .
SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test in bioassays (e.g., IC₅₀ in enzyme inhibition).
Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to receptors like GPCRs or cytochrome P450 enzymes .
Example : Pyrazole derivatives with para-substituted electron-withdrawing groups show enhanced antibacterial activity due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
